

A Comparative Guide to PHLPP Inhibitors: NSC45586 vs. NSC117079

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Compound of Interest		
Compound Name:	NSC45586	
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This guide provides a detailed, objective comparison of two widely studied small-molecule inhibitors of Pleckstrin Homology Domain Leucine-Rich Repeat Protein Phosphatase (PHLPP): **NSC45586** and NSC117079. The information presented is collated from experimental data to assist researchers in selecting the appropriate tool compound for their studies of the PHLPP signaling pathway and its role in various cellular processes.

Introduction to PHLPP and its Inhibition

PHLPP is a family of serine/threonine phosphatases (comprising PHLPP1 and PHLPP2) that act as key negative regulators of the PI3K/Akt signaling pathway.[1] By directly dephosphorylating the hydrophobic motif of Akt (specifically at Ser473), PHLPP terminates Akt signaling, which in turn promotes apoptosis and suppresses tumor growth.[2] Given its critical role in cell survival and proliferation, PHLPP has emerged as a significant target for therapeutic intervention in various diseases, including cancer and neurodegenerative disorders.

NSC45586 and NSC117079 are two of the most extensively characterized inhibitors of PHLPP. [1][3] Both compounds are pan-inhibitors, targeting the PP2C phosphatase domain of both PHLPP1 and PHLPP2.[1][4] Their primary mechanism of action involves the direct inhibition of PHLPP's phosphatase activity, leading to an increase in Akt phosphorylation and the activation of downstream pro-survival pathways.[1][5] Additionally, studies have shown that both inhibitors can also reduce the protein and transcript levels of PHLPP1 and PHLPP2, suggesting a dual mechanism of action.[5]



Quantitative Data Comparison

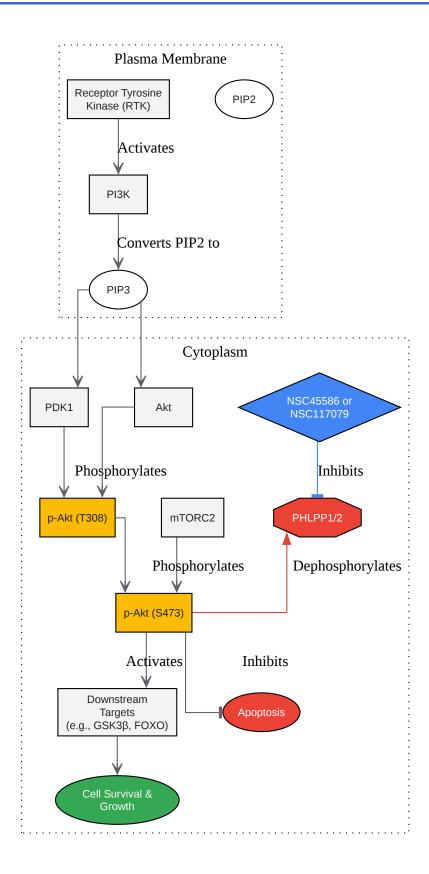
The following table summarizes the key quantitative parameters for **NSC45586** and NSC117079 based on available experimental data.

Parameter	NSC45586	NSC117079	Reference(s)
In Vitro IC50 (PHLPP2)	~3.7-4 μM	5.45 μΜ	[6]
Cellular IC50 (Akt phos.)	~70 µM	~30 μM	[1][7]
Selectivity	Pan-PHLPP1/2 inhibitor	Pan-PHLPP1/2 inhibitor	[1]
In Vivo Elimination (Mouse)	~8 hours	~4 hours	[5]
Volume of Distribution	Higher	Lower	[5]

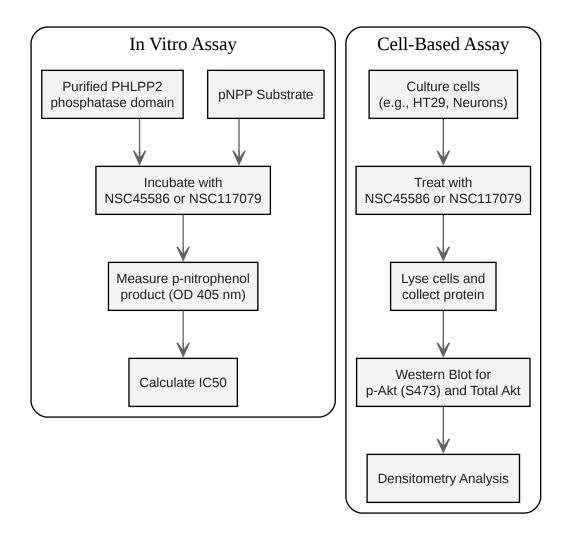
Signaling Pathway and Experimental Workflow Diagrams

To visually represent the biological context and experimental approaches, the following diagrams have been generated using the DOT language.









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